molecular formula C18H18O4 B11464130 (2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11464130
M. Wt: 298.3 g/mol
InChI Key: SSCWRHWOQOBLJF-MDZDMXLPSA-N
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Description

(2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The biological activity of (2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key signaling pathways involved in inflammation, cancer cell proliferation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other chalcone derivatives, (2E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of three methoxy groups on the aromatic ring. These methoxy groups enhance the compound’s lipophilicity and may contribute to its biological activity by facilitating better interaction with lipid membranes and molecular targets.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-20-16-12-18(22-3)17(21-2)11-14(16)9-10-15(19)13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+

InChI Key

SSCWRHWOQOBLJF-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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